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Compound of Interest

Compound Name: 2,4-Dichloro-6-iodoquinazoline

Cat. No.: B047113

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-
iodoquinazoline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties,
spectral characteristics, chemical reactivity, and synthesis of 2,4-Dichloro-6-iodoquinazoline.
As a key heterocyclic intermediate, this compound serves as a versatile scaffold in the
synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitor
discovery. This document is intended for researchers, medicinal chemists, and drug
development professionals, offering both foundational data and practical, field-proven insights
into the handling and application of this important chemical entity. All protocols and claims are
substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Molecular Identity and Structure

2,4-Dichloro-6-iodoquinazoline is a polysubstituted quinazoline, a class of heterocyclic
compounds recognized as a "privileged structure” in medicinal chemistry due to its prevalence
in numerous bioactive molecules.[1][2] The presence of three distinct reactive sites—two
chlorine atoms at positions 2 and 4, and an iodine atom at position 6—makes it an
exceptionally valuable building block for creating diverse chemical libraries.

The fundamental identification parameters for this compound are summarized below. This data
is critical for accurate record-keeping, database searching, and regulatory documentation.
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Identifier Value Source
IUPAC Name 2,4-dichloro-6-iodoquinazoline PubChem|[3]
CAS Number 74173-76-5 PubChem|[3]
Molecular Formula CsHsCl2IN2 PubChem|[3]
Molecular Weight 324.93 g/mol PubChem][3]
, C1=CC2=C(C=C1Il)C(=NC(=N
Canonical SMILES PubChem|[3]
2)ChCl

ZSIKVINEGVNYIC-
InChl Key PubChem][3]
UHFFFAOYSA-N

Below is a diagram illustrating the molecular structure and highlighting the key reactive
positions that are central to its synthetic utility.

Caption: Structure of 2,4-Dichloro-6-iodoquinazoline with key reactive sites.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for
designing synthetic routes, developing purification strategies, and formulating it for biological
assays. While extensive experimental data for 2,4-Dichloro-6-iodoquinazoline is not widely
published, we can consolidate computed data and draw reliable inferences from structurally
similar analogs.
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Property

Value | Observation

Comments and Citations

Physical State

Expected to be a light yellow to
brown crystalline solid or

powder.

Based on analogs like 2,4-

dichloroquinazoline.[4]

No experimental data found.
This is an educated estimate
based on analogs: 2,4-
dichloroquinazoline (116-123
°C)[4] and 2,4-dichloro-6,7-

Melting Point Estimated: 130-150 °C. ) ) )
dimethoxyquinazoline (175-
178 °C).[5] The heavier iodine
atom is expected to increase
the melting point relative to the
dichloro-analog.
Decomposes at high
Boiling Point > 350 °C (Predicted) temperatures. Not a practical
parameter for this compound.
Sparingly soluble in water. o o
_ ) High lipophilicity (see XLogP3)
Soluble in common organic
. ) suggests poor aqueous
Solubility solvents like DMSO, DMF, and

chlorinated solvents (DCM,

chloroform).

solubility. Analogs show
solubility in DMSO.[6][7]

XLogP3 (Lipophilicity)

4.1

Computed by PubChem.[3]
This value indicates high
lipophilicity, which has
implications for drug design,
such as potential for good
membrane permeability but
also possible issues with
aqueous solubility and

metabolic stability.

Topological Polar Surface Area
(TPSA)

25.8 A2

Computed by PubChem.[3]
This low TPSA value,
combined with the molecular
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weight, suggests the
compound is likely to adhere to
Lipinski's Rule of Five,
predicting good oral

bioavailability.

Hydrogen Bond Donors 0 Computed by PubChem.[3]
2 (the two quinazoline nitrogen

Hydrogen Bond Acceptors . | Computed by PubChem.[3]
atoms

Experimental Protocol: Melting Point Determination via
Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy,
sensitivity, and the wealth of information it provides, including the heat of fusion and detection
of impurities or polymorphic transitions. This makes it the authoritative standard for thermal
analysis in pharmaceutical development.

» Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and zinc
(m.p. 419.5 °C) standards to ensure temperature and enthalpy accuracy.

o Sample Preparation: Accurately weigh 2-3 mg of 2,4-Dichloro-6-iodoquinazoline into a
standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical
empty pan to serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a constant
nitrogen purge (50 mL/min). The nitrogen atmosphere is crucial to prevent oxidative
degradation of the sample at elevated temperatures.
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» Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak. The peak area corresponds to the heat of fusion. A sharp, single peak
indicates high purity.

Spectroscopic Analysis

Spectroscopic characterization is non-negotiable for verifying the identity and purity of a
synthesized compound. The following sections detail the expected spectral features for 2,4-
Dichloro-6-iodoquinazoline based on its structure and data from related compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation of
organic molecules. *H NMR confirms the proton environment, while 13C NMR verifies the
carbon skeleton.

e 1H NMR (400 MHz, CDCIs): The aromatic region will be most informative.

o 9 8.2-8.4 ppm (doublet, 1H): This signal is expected for the proton at the C5 position,
deshielded by the adjacent nitrogen (N1) and the C4-Cl group.

o 0 7.9-8.1 ppm (doublet of doublets, 1H): Attributed to the proton at the C7 position.
o & 7.7-7.9 ppm (doublet, 1H): Corresponds to the proton at the C8 position.

o Note: The iodine at C6 will influence the chemical shifts of adjacent protons (C5 and C7)
and their coupling constants.

 13C NMR (100 MHz, CDCls):
o O > 150 ppm: Several quaternary carbon signals are expected for C2, C4, C4a, and C8a.
o 0 120-140 ppm: Signals for the protonated aromatic carbons (C5, C7, C8).

o 0 ~90-100 ppm: A distinct signal for the C6 carbon directly attached to the iodine atom,
which is shifted significantly upfield due to the heavy atom effect.

Protocol: NMR Sample Preparation and Acquisition
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e Accurately weigh ~10 mg of the compound.

e Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

o Acquire the spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters
for 1H (16 scans) and 13C (1024 scans) should be sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and reliable technique for identifying the presence of key functional
groups.[11] For this molecule, it is used to confirm the aromatic C=C and C=N skeletal
vibrations and the C-CI bonds.

3100-3000 cm~*: Aromatic C-H stretching.

1610-1550 cm~1: C=N stretching vibrations characteristic of the quinazoline ring system.

1500-1400 cm~1: Aromatic C=C ring stretching.

850-750 cm~1: C-Cl stretching vibrations.

Below 600 cm~1: C-I stretching vibration.

Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for confirming the molecular weight and elemental
composition of the compound.

e Technique: Electrospray lonization (ESI) in positive mode is recommended.
o Expected m/z: The primary ion observed will be the protonated molecule [M+H]*.

* |sotopic Pattern: A highly characteristic isotopic pattern will be observed due to the presence
of two chlorine atoms (3*Cl and 3’Cl) and one iodine atom (*27l). The calculated exact mass
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for the most abundant isotopologue (CsH33°Cl2127INz2) is 323.8718 Da.[3] The presence of
this complex isotopic cluster provides definitive confirmation of the elemental formula.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,4-Dichloro-6-iodoquinazoline lies in the differential reactivity of its
three halogen substituents. This allows for sequential, regioselective functionalization.

2,4-Dichloro-6-iodoquinazoline

Mild Conditions
(e.g., R-NHz, RT)

Logical flow of regioselective reactions on the quinazoline core.

Pd Catalyst
(e.g., Suzuki, Sonogashira)

Regioselective Functionalizatio

Nucleophilic Substitution (SNAr) Palladium-Catalyzed Cross-Coupling
@ C4 Position @ C6 Position

Harsh Conditions
(e.g., R-NHz, Heat)

Nucleophilic Substitution (SNAr)
@ C2 Position

(Z—Amino—s—iodobenzoic Acid)

de ( ) Condensation/
Formamide (HCONH2, Cyclization q q
Heat (e.g., 160 °C) 6—Iodoqumazolln—4(3H)—one)

Chlorinating Agent
(e.g., POCIs or SOCl2)
Heat, DMF (cat.)

SULLCEE 5 /) Dichloro-6-iodoquinazoline
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Caption: A typical two-step synthesis workflow for 2,4-Dichloro-6-iodoquinazoline.

Protocol: Synthesis of 4-Chloro-6-iodoquinazoline
(lllustrative Analog)

Causality: This protocol, adapted from the synthesis of a close analog, illustrates the key
chlorination step. [12]Thionyl chloride (SOCIz2) in the presence of a catalytic amount of DMF is
a standard and highly effective method for converting quinazolinones to their corresponding
chloroquinazolines. The DMF acts as a catalyst by forming the reactive Vilsmeier reagent in
situ.

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
suspend 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (5-10 equivalents).

o Catalysis: Slowly add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05
equivalents).

» Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction
progress can be monitored by TLC (thin-layer chromatography), observing the
disappearance of the starting material.

o Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride
under reduced pressure.

o Azeotropic Removal: Add toluene to the residue and evaporate again under reduced
pressure. Repeat this step twice to ensure complete removal of residual SOClI-.

« |solation: The resulting crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica
gel to yield the pure product.

Applications in Research and Drug Discovery

The primary application of 2,4-Dichloro-6-iodoquinazoline is as a versatile intermediate in the
synthesis of kinase inhibitors. [8] The quinazoline core mimics the adenine ring of ATP, allowing
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it to bind to the ATP-binding site of various kinases.

o EGFR Inhibitors: Many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a
key target in oncology, are based on the 4-anilinoquinazoline scaffold. [8][9]2,4-Dichloro-6-
iodoquinazoline is an ideal starting point for synthesizing these molecules, where an aniline
derivative displaces the C4-chlorine.

o Dual Inhibitors: The iodo-substituent and the C2-chlorine can be further modified to develop
dual or multi-targeted kinase inhibitors, a strategy used to overcome drug resistance. [8]*
Chemical Probes: Its ability to be functionalized at three distinct points allows for the
attachment of fluorescent tags, biotin labels, or photoaffinity groups, making it a useful
scaffold for creating chemical probes to study biological systems.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,4-Dichloro-6-iodoquinazoline
is not readily available, data from closely related dichloroquinazoline analogs indicates that it
should be handled as a hazardous substance. [13][14][15]

e Primary Hazards:

o Causes serious eye irritation (H319). [13] * Causes skin irritation (H315). [13] * May cause
respiratory irritation (H335). [14] * Harmful if swallowed (H302). [14]

Mandatory Handling Protocols

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is
suitable), a lab coat, and ANSI-approved safety glasses or goggles.

» Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or
vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents. Recommended storage temperature
is 2-8°C. [16]4. Spill Response: In case of a spill, avoid generating dust. Carefully sweep up
the solid material using a dustpan and place it into a sealed container for chemical waste
disposal. Decontaminate the area with a suitable solvent.
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» Disposal: Dispose of waste material in accordance with local, state, and federal regulations
for hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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